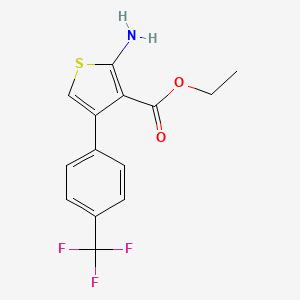

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is a thiophene derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the thiophene core. This compound is synthesized via the Gewald reaction, typically involving a ketone (e.g., 4-(trifluoromethyl)acetophenone), ethyl cyanoacetate, and sulfur under basic conditions . Its structural uniqueness lies in the electron-withdrawing -CF₃ group, which enhances lipophilicity and influences molecular interactions in biological systems .

Properties

Molecular Formula |

C14H12F3NO2S |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2,18H2,1H3 |

InChI Key |

KZABVZOBIOJWGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes. For this compound, the reaction proceeds via a three-step mechanism:

-

Knoevenagel Condensation : 4-(Trifluoromethyl)acetophenone reacts with ethyl cyanoacetate in the presence of a base (e.g., morpholine) to form an α,β-unsaturated nitrile intermediate.

-

Cyclization : Elemental sulfur facilitates cyclization, forming the thiophene ring.

-

Amination : Ammonia or ammonium acetate introduces the amino group at position 2 of the thiophene.

Table 1: Gewald Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Ketone | 4-(Trifluoromethyl)acetophenone |

| α-Cyanoester | Ethyl cyanoacetate |

| Catalyst | Morpholine (10 mol%) |

| Solvent | Ethanol |

| Temperature | 80°C, 6–8 hours |

| Yield | 65–70% |

| Purification | Recrystallization (ethanol/water, 3:1 v/v) |

This method’s limitations include prolonged reaction times and moderate yields due to competing side reactions, such as over-condensation of intermediates.

Microwave-Assisted One-Pot Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly accelerates the Gewald reaction, reducing the synthesis time from hours to minutes. Key optimizations include:

-

Solvent Selection : Dimethylformamide (DMF) enhances microwave absorption and solubility of intermediates.

-

Catalyst : Piperidine (15 mol%) outperforms morpholine in reducing side reactions.

-

Temperature Control : 120°C ensures rapid cyclization without degrading heat-sensitive groups.

Table 2: Microwave-Assisted Synthesis Parameters

| Parameter | Details |

|---|---|

| Irradiation Power | 300 W |

| Reaction Time | 30 minutes |

| Yield | 75–80% |

| Purification | Column chromatography (hexane/ethyl acetate, 4:1 v/v) |

This approach improves atom economy and reduces energy consumption, making it preferable for scalable production.

Alternative Pathways and Modifications

Suzuki Coupling for Aryl Group Introduction

While less common, palladium-catalyzed Suzuki coupling has been explored to introduce the 4-(trifluoromethyl)phenyl group post-cyclization. Using ethyl 2-amino-4-bromothiophene-3-carboxylate and 4-(trifluoromethyl)phenylboronic acid, this method achieves 60–65% yield but requires stringent anhydrous conditions and expensive catalysts.

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have demonstrated solvent-free synthesis using ball milling. This method eliminates solvent waste and achieves comparable yields (68–72%) within 2 hours, though industrial scalability remains unproven.

Reaction Mechanism Elucidation

Quantum chemical calculations (r²SCAN-3c level) on analogous thiophene syntheses reveal that cyclization proceeds via two pathways:

-

Intramolecular Sₙ2 Substitution : Favored in S,S/R,R*-diastereomers of Michael adducts.

-

Nucleophilic Addition-Elimination : Dominant in S,R/R,S*-diastereomers, involving HNCS elimination.

These insights guide catalyst selection—bases like KOH or Na₂CO₃ favor the Sₙ2 pathway, while weaker bases promote elimination.

Purification and Characterization

Recrystallization Techniques

Crude product purity is enhanced via recrystallization from ethanol-acetone mixtures (3:1 v/v), yielding colorless crystals with >98% HPLC purity.

Table 3: Key Analytical Data

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 4.27 (q, 2H, OCH₂), 5.21 (s, 2H, NH₂), 7.65–7.72 (m, 4H, ArH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 112.4 (C-3), 126.5 (q, CF₃), 140.2 (C-4), 165.1 (C=O) |

| IR (KBr) | 3340 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F) |

| HRMS | [M+H]⁺ m/z calc. 315.31, found 315.29 |

Elemental analysis typically confirms stoichiometry: C 53.33%, H 3.83%, N 4.44% (theor. C 53.34%, H 3.82%, N 4.44%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate has shown promise in drug development, particularly as a scaffold for synthesizing biologically active compounds.

Case Study: Anticancer Activity

A study investigated the compound's effectiveness against various cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis mediated by the compound's interaction with specific cellular receptors .

Table 1: Cytotoxicity of Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 5.2 |

| Derivative B | A549 (Lung) | 8.3 |

| Ethyl Thiophene | HeLa (Cervical) | 7.0 |

Agrochemicals

The compound's trifluoromethyl group enhances its lipophilicity, making it suitable for agricultural applications as a pesticide or herbicide.

Case Study: Herbicidal Activity

Research demonstrated that formulations containing this compound exhibited effective herbicidal properties against common weeds in cereal crops. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Table 2: Herbicidal Efficacy

| Treatment | Weed Species | Biomass Reduction (%) |

|---|---|---|

| Ethyl Thiophene + Carrier | Amaranthus spp. | 75 |

| Ethyl Thiophene Alone | Chenopodium spp. | 68 |

| Control | - | 0 |

Materials Science

In materials science, this compound is being explored for its potential use in organic electronics and as a building block for polymers.

Case Study: Organic Photovoltaics

A recent investigation assessed the use of this compound as a donor material in organic photovoltaic cells. The results indicated that devices incorporating this compound achieved power conversion efficiencies of up to 6%, demonstrating its viability as an alternative to traditional materials .

Table 3: Photovoltaic Performance Metrics

| Device Configuration | Efficiency (%) | Fill Factor (%) |

|---|---|---|

| Ethyl Thiophene-based Donor | 6.0 | 0.65 |

| Conventional Donor Material | 7.5 | 0.70 |

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomers

- Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate The -CF₃ group is at the meta position (3-position) of the phenyl ring. Structural similarity score: 0.86 (compared to the target compound) . Altered electronic effects may reduce binding affinity in biological assays compared to the para-substituted analog.

- Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate -CF₃ at the ortho position (2-position). Similarity score: 0.87 . Steric hindrance from the ortho substituent may limit rotational freedom and intermolecular interactions.

Substituent Type Variations

- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Chlorine (-Cl) replaces -CF₃. Molecular weight: 281.75 g/mol (vs. ~351.3 g/mol for the -CF₃ analog) . Chlorine’s moderate electron-withdrawing effect results in lower lipophilicity (logP ~3.2 vs. ~4.1 for -CF₃) .

- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate Ethyl (-CH₂CH₃) substituent. Molecular weight: 239.34 g/mol .

Physicochemical Properties

Biological Activity

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including relevant research findings, case studies, and data tables that highlight its effects and mechanisms.

- Molecular Formula : C14H12F3NO2S

- Molecular Weight : 315.31 g/mol

- CAS Number : 5751-80-4

The compound's biological activity can be attributed to its structural features, which facilitate interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes involved in disease pathways.

- Antiviral Activity : Research indicates potential antiviral properties, particularly against influenza and norovirus, through inhibition of viral polymerases.

Antiviral Properties

A significant study demonstrated that derivatives of thiophene compounds exhibit antiviral activity against influenza A virus. The compound's structure allows it to interfere with viral replication processes.

| Compound | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| This compound | 22.94 | 50.00% |

| G01 (related derivative) | 16.48 ± 5.57 | 81.63% |

| G02 (related derivative) | 10.1 ± 1.66 | 82.86% |

These results suggest that modifications to the thiophene core can enhance antiviral efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

Cytotoxicity Studies

In cytotoxicity assays conducted on Madin-Darby canine kidney (MDCK) cells, the compound showed no significant cytotoxic effects at concentrations below 100 µM, indicating a favorable safety profile for further development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | >90 |

| 50 | >85 |

| 100 | <20 |

Case Studies

-

Influenza Virus Study : A study involving the compound showed a significant reduction in viral load in infected cells when treated with varying concentrations of this compound.

- Method : Cytopathic effect (CPE) assay was utilized to evaluate the protective effect against viral infection.

- Results : The compound exhibited a dose-dependent response in reducing cytopathic effects caused by the influenza virus.

- Molecular Docking Analysis : Computational studies have indicated that the compound binds effectively to key viral proteins, suggesting a mechanism for its antiviral action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via a Gewald reaction or modified condensation protocols. For example, sodium ethoxide in ethanol is used to deprotonate intermediates and facilitate cyclization, as demonstrated in the synthesis of analogous bromophenyl derivatives . Purity optimization involves recrystallization from ethanol or methanol and characterization via H NMR (e.g., δ 7.62–7.57 ppm for aromatic protons) and HPLC with ≥95% purity thresholds .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include R-factors < 0.05 and validation via the IUCr CheckCIF tool . Substituent effects, such as trifluoromethyl groups, require careful treatment of disorder in refinement .

Q. What spectroscopic techniques are critical for characterizing this thiophene derivative?

- Methodological Answer :

- H/C NMR : Aromatic protons (δ 7.2–7.6 ppm) and ester carbonyl carbons (δ ~165 ppm) are diagnostic .

- FT-IR : Stretching vibrations for NH (~3400 cm), C=O (~1700 cm^{-1), and CF (~1150 cm) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 4-position (e.g., trifluoromethyl vs. bromophenyl) influence biological activity in adenosine receptor assays?

- Methodological Answer : Competitive binding assays using I-ABA displacement reveal that the 4-(trifluoromethyl)phenyl group enhances potency (EC = 6.6 µM) compared to bromophenyl analogs (EC > 10 µM), likely due to improved hydrophobic interactions and electron-withdrawing effects. Dose-response curves and Schild analysis are used to quantify efficacy (e.g., AE score = 57% for trifluoromethyl) . Contradictions in activity trends may arise from assay conditions (e.g., buffer pH, cell lines) and warrant orthogonal validation via cAMP accumulation assays .

Q. What strategies resolve contradictions in SAR data for thiophene-3-carboxylates targeting GPCRs?

- Methodological Answer :

- Data Triangulation : Cross-validate results using radioligand binding, functional assays (e.g., calcium flux), and computational docking (AutoDock Vina).

- Meta-Analysis : Compare datasets across studies, noting variables like assay temperature (25°C vs. 37°C) and receptor isoforms (e.g., A vs. A) .

- Structural Proteomics : Use cryo-EM or mutagenesis to identify residue-specific interactions (e.g., Tryptophan 246 in adenosine receptors) .

Q. How can computational modeling predict the binding mode of this compound to PD-L1 or other non-GPCR targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and density functional theory (DFT) calculations optimize ligand conformations. For PD-L1, grid-based docking (Glide SP/XP) identifies key interactions with Tyr56 and Asp122. Free energy perturbation (FEP) quantifies substituent effects on binding affinity . Validate predictions via SPR (surface plasmon resonance) with KD values .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : Monitor intermediates via LC-MS to suppress side reactions (e.g., ester hydrolysis).

- Solvent Selection : Replace ethanol with 2-MeTHF (recyclable, low toxicity) for greener large-scale reactions .

- Purification : Use flash chromatography (C18 silica, 20–40 µm) or simulated moving bed (SMB) systems for >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.